Product packaging for 2-Diethoxyphosphoryl-1,3-dithiolane(Cat. No.:CAS No. 62999-76-2)

2-Diethoxyphosphoryl-1,3-dithiolane

Cat. No.: B8629688
CAS No.: 62999-76-2
M. Wt: 242.3 g/mol
InChI Key: DFTBATIXXPXLMR-UHFFFAOYSA-N
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Description

Contextual Overview of Organophosphorus Chemistry in Modern Synthesis

Organophosphorus chemistry represents a vast and dynamic area of organic chemistry, providing researchers with a wide array of tools for a multitude of applications. longdom.org These compounds are integral to various fields, including medicinal, pharmaceutical, agricultural, and industrial chemistry, owing to their inherent physical and biological properties. longdom.org The versatility of organophosphorus compounds is highlighted by their use as ligands in catalysis, key functional groups in the development of new synthetic methodologies, and their presence in bioactive molecules. longdom.orgrsc.org

The field is characterized by continuous innovation, with ongoing research focused on developing novel synthetic methods and new series of phosphorus-containing compounds with enhanced bioactivity or material applications. longdom.org These efforts include the development of greener and more sustainable synthetic approaches, such as electrochemical methods, to construct phosphorus-carbon and phosphorus-heteroatom bonds. beilstein-journals.org The significance of organophosphorus compounds is further underscored by their role in the synthesis of complex natural products and as building blocks for materials with unique optoelectronic properties. researchgate.net

Significance of 1,3-Dithiolane (B1216140) Derivatives as Synthetic Intermediates

The 1,3-dithiolane ring system is a cornerstone in synthetic organic chemistry, primarily recognized for its role as a protective group for carbonyl compounds. organic-chemistry.orgasianpubs.org Aldehydes and ketones readily react with 1,2-ethanedithiol (B43112) to form 1,3-dithiolanes, which are stable under both acidic and basic conditions. organic-chemistry.orgwikipedia.org This stability allows for chemical transformations on other parts of a molecule without affecting the protected carbonyl group. wikipedia.org

Beyond their protective function, 1,3-dithiolanes are highly valued as synthetic intermediates due to their "umpolung" reactivity. researchgate.netresearchgate.net Deprotonation at the C2 position creates a nucleophilic center, effectively reversing the normal electrophilic nature of the carbonyl carbon. This acyl anion equivalent is a powerful tool for the formation of carbon-carbon bonds, a fundamental operation in the construction of complex organic molecules. asianpubs.orgresearchgate.net However, it is noted that 2-lithio-1,3-dithiolanes can be unstable and may decompose through the loss of ethylene (B1197577). wikipedia.orgacs.org

The versatility of 1,3-dithiolanes is further demonstrated by their use in the synthesis of various heterocyclic compounds and their incorporation into biologically active molecules. researchgate.netnih.gov The development of methods for both the formation and cleavage of the dithiolane ring continues to be an active area of research, with a focus on milder, more efficient, and environmentally friendly conditions. asianpubs.orgresearchgate.net

Conceptual Nexus of Phosphoryl and Dithiolane Functionalities

The combination of a phosphoryl group and a 1,3-dithiolane ring within the same molecule, as seen in 2-diethoxyphosphoryl-1,3-dithiolane, creates a bifunctional reagent with unique synthetic potential. The phosphoryl group, specifically a phosphonate (B1237965) ester in this case, is a well-established precursor to stabilized carbanions through the Horner-Wadsworth-Emmons reaction. The adjacent dithiolane moiety can influence the acidity of the α-proton and the reactivity of the resulting anion.

This structural arrangement allows for the generation of a nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. The presence of the sulfur atoms in the dithiolane ring can stabilize an adjacent carbanion through d-orbital participation. researchgate.net This synergistic effect between the phosphoryl and dithiolane functionalities can lead to enhanced reactivity and selectivity in synthetic transformations.

Academic Research Landscape of this compound Analogues

The academic research landscape for analogues of this compound is primarily focused on the synthesis and reactivity of related α-phosphorylated sulfur-containing heterocycles. A key area of investigation involves the asymmetric synthesis of α-amino-1,3-dithianes, which are six-membered ring analogues of 1,3-dithiolanes. nih.gov In these studies, chiral N-phosphonyl imines are reacted with 2-lithio-1,3-dithianes to produce α-amino-1,3-dithianes with high diastereoselectivity. nih.gov This research highlights the utility of the phosphonyl group in directing stereoselective bond formation.

Furthermore, the broader context of organophosphorus chemistry is experiencing a "golden age," with significant interest in the synthesis and application of new phosphorus-containing compounds. nih.gov This includes the development of novel synthetic protocols and the exploration of their properties for applications in catalysis and materials science. rsc.orgnih.gov While direct and extensive research specifically on this compound is not widely reported in the provided results, the foundational knowledge of the reactivity of both the phosphonate and dithiolane functionalities suggests a rich area for future synthetic exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15O3PS2 B8629688 2-Diethoxyphosphoryl-1,3-dithiolane CAS No. 62999-76-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62999-76-2

Molecular Formula

C7H15O3PS2

Molecular Weight

242.3 g/mol

IUPAC Name

2-diethoxyphosphoryl-1,3-dithiolane

InChI

InChI=1S/C7H15O3PS2/c1-3-9-11(8,10-4-2)7-12-5-6-13-7/h7H,3-6H2,1-2H3

InChI Key

DFTBATIXXPXLMR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1SCCS1)OCC

Origin of Product

United States

Synthetic Methodologies for 2 Diethoxyphosphoryl 1,3 Dithiolane and Analogous Structures

Direct Synthetic Approaches to α-Phosphorylated 1,3-Dithiolanes

Direct methods for synthesizing α-phosphorylated 1,3-dithiolanes primarily involve either the modification of a pre-existing dithiolane ring or the convergence of appropriate precursors.

One of the most common methods for preparing 1,3-dithiolanes is the condensation reaction between an aldehyde or a ketone and 1,2-ethanedithiol (B43112). wikipedia.org This reaction typically requires an acid catalyst. wikipedia.org The parent 1,3-dithiolane (B1216140) is a five-membered ring containing two sulfur atoms at positions 1 and 3. chemicalbook.com

A key reaction for introducing a phosphoryl group at the C2 position of a 1,3-dithiolane is the deprotonation of the C2-proton. 1,3-Dithiolanes derived from aldehydes can be deprotonated at the C2 position using a strong base like butyllithium (B86547) (BuLi). wikipedia.org The resulting 2-lithio-1,3-dithiolane is a potent nucleophile that can react with various electrophiles. wikipedia.org

For the synthesis of 2-diethoxyphosphoryl-1,3-dithiolane, the 2-lithio-1,3-dithiolane intermediate can be quenched with a suitable electrophilic phosphorus reagent, such as diethyl chlorophosphate. This reaction introduces the diethoxyphosphoryl group at the C2 position. However, it is important to note that 2-lithio-1,3-dithiolane can be unstable and may undergo degradation through the loss of ethylene (B1197577) to form a dithiocarboxylate. wikipedia.org

Table 1: Key Reagents for the Functionalization of 1,3-Dithiolanes
ReagentRoleReference
1,2-EthanedithiolDithiolane ring formation wikipedia.org
Butyllithium (BuLi)Deprotonation at C2 wikipedia.org
Diethyl chlorophosphatePhosphorylating agentN/A

A plausible convergent route would involve the reaction of a diethoxyphosphoryl-substituted carbonyl equivalent with 1,2-ethanedithiol. For instance, the synthesis could start from a diethoxyphosphoryl-substituted aldehyde or its synthetic equivalent. The condensation of this functionalized aldehyde with 1,2-ethanedithiol in the presence of a Lewis or Brønsted acid catalyst would directly yield this compound. organic-chemistry.org

The success of this approach hinges on the stability of the diethoxyphosphoryl-substituted starting material under the reaction conditions required for dithiolane formation.

Extension and Adaptation of Synthetic Routes from Related Systems

The synthetic methodologies developed for analogous sulfur-containing heterocycles, such as 1,3-dithianes and dithiolane imines, can often be adapted for the synthesis of this compound.

1,3-Dithianes, the six-membered ring analogs of 1,3-dithiolanes, are well-studied and widely used as protecting groups and acyl anion equivalents in organic synthesis. asianpubs.orguwindsor.ca The synthesis of 2-phosphorylated 1,3-dithianes, such as 2-dimethoxyphosphoryl-1,3-dithiane, has been reported and provides a valuable precedent. uwindsor.ca

The preparation of 1,3-dithiane (B146892) is often achieved by reacting 1,3-propanedithiol (B87085) with formaldehyde (B43269) or its equivalent, such as methylal (dimethoxymethane), in the presence of a catalyst like boron trifluoride diethyl etherate. orgsyn.org Similar to 1,3-dithiolanes, 2-lithio-1,3-dithianes are stable and highly nucleophilic intermediates that can react with various electrophiles. researchgate.net The synthesis of 2-(2,2-dimethylpropanoyl)-1,3-dithiane, for example, involves the acylation of 1,3-dithiane. orgsyn.org

By analogy, the synthesis of this compound can be envisioned by adapting the procedures used for its dithiane counterpart. This would involve the reaction of 2-lithio-1,3-dithiolane with diethyl chlorophosphate. The principles of C-H acidity and nucleophilic substitution at the C2 position are transferable between the two systems, although reaction conditions may require optimization.

The synthesis of 1,3-dithiolan-2-imines provides another related area from which synthetic strategies can be drawn. researchgate.net For instance, procedures have been developed for the synthesis of 2-ylidene-1,3-dithiolanes. researchgate.net These methods often involve the reaction of a compound with an active methylene (B1212753) group, carbon disulfide, and a base, followed by reaction with a 1,2-dihaloalkane. researchgate.net

While not a direct analog, the synthesis of N-phosphorylated imines within the dithiolane framework suggests that the dithiolane ring is compatible with phosphoryl groups. The synthetic logic of constructing the heterocyclic ring in the presence of the desired functional group can be applied. A hypothetical route to this compound could involve a precursor that already contains the P=O bond, which then undergoes cyclization with 1,2-ethanedithiol.

Catalytic and Green Chemistry Approaches in Dithiolane Synthesis Relevant to Phosphoryl Analogues

Recent advancements in organic synthesis have emphasized the development of more sustainable and environmentally friendly methods. mdpi.com These "green chemistry" approaches are also applicable to the synthesis of 1,3-dithiolanes and can be extended to their phosphorylated derivatives. mdpi.comtandfonline.com

The classical synthesis of 1,3-dithiolanes often utilizes strong acids, which can be corrosive and generate significant waste. organic-chemistry.org Greener alternatives focus on the use of reusable solid acid catalysts, ionic liquids, and solvent-free reaction conditions. tandfonline.comresearchgate.net For instance, catalysts like perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2), Amberlyst-15, and various metal triflates have been shown to be effective for the thioacetalization of carbonyl compounds to form 1,3-dithiolanes. chemicalbook.comtandfonline.com

Furthermore, visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. rsc.orgnih.gov A metal-free, visible-light-mediated protocol for the synthesis of 1,3-dithiolanes from terminal alkynes and dithiols has been developed, offering a mild and regioselective approach. rsc.orgnih.gov This method avoids the use of harsh reagents and operates under neutral conditions at room temperature. rsc.org

The application of these green catalytic methods to the synthesis of this compound could involve either the catalytic dithiolanation of a pre-functionalized carbonyl compound or the subsequent catalytic functionalization of a pre-formed dithiolane.

Table 2: Green Catalysts for 1,3-Dithiolane Synthesis
CatalystReaction ConditionsAdvantagesReference
HClO4-SiO2Solvent-freeReusable, efficient tandfonline.com
Amberlyst-15N/ASolid acid catalyst chemicalbook.com
Yttrium triflateN/AChemoselective organic-chemistry.org
Eosin Y (photocatalyst)Visible light, room temp.Metal-free, mild conditions rsc.orgnih.gov
DABCO-based ionic liquidsN/ARecyclable, sustainable researchgate.net
Tungstate (B81510) sulfuric acidSolvent-free or thermalRecyclable, green researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Diethoxyphosphoryl 1,3 Dithiolane

Reactivity Profiles Governed by the 1,3-Dithiolane (B1216140) Ring System

The 1,3-dithiolane ring is a cornerstone of this compound's reactivity, bestowing upon it a nucleophilic character that is central to its utility in organic synthesis. This system can also undergo ring-opening and oxidative reactions, further expanding its synthetic applications.

Nucleophilic Character and Utility as Acyl Anion Equivalents.organic-chemistry.orgyoutube.comethz.ch

A defining feature of the 1,3-dithiolane ring system is its ability to function as a masked carbonyl group, a concept known as "umpolung" or polarity inversion. youtube.comwikipedia.org In typical carbonyl compounds, the carbonyl carbon is electrophilic. However, by converting an aldehyde to a 1,3-dithiolane, the C2 proton becomes sufficiently acidic (pKa ≈ 31 for 1,3-dithianes) to be removed by a strong base, such as n-butyllithium. youtube.com This generates a carbanion that acts as a nucleophilic acyl anion equivalent. organic-chemistry.orgyoutube.com This inversion of reactivity allows for the formation of carbon-carbon bonds that would be otherwise inaccessible through conventional synthetic routes. wikipedia.org

The resulting 2-lithio-1,3-dithiane, a close relative of the dithiolane, can react with a variety of electrophiles, including alkyl halides, aldehydes, ketones, and epoxides. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of the dithioacetal regenerates the carbonyl functionality, yielding α-substituted ketones or aldehydes. youtube.com While 1,3-dithianes are commonly used for this purpose, metallated 1,3-dithiolanes can sometimes undergo fragmentation. organic-chemistry.org The stability of the dithioacetal group to both acidic and basic conditions makes it a valuable protecting group in multi-step syntheses. organic-chemistry.org

Table 1: Examples of Reactions Utilizing the Nucleophilic Character of Dithiolane and Dithiane Systems

Reactant 1Reactant 2Product TypeReference
2-Lithio-1,3-dithianeBenzyl bromideα-Alkyl-ketone (after hydrolysis) wikipedia.org
2-Lithio-1,3-dithianeCyclohexanoneα-Hydroxy-ketone (after hydrolysis) wikipedia.org
2-Lithio-1,3-dithianePhenyl-epoxyethaneα-Hydroxy-ketone (after hydrolysis) wikipedia.org
N-phosphonyl imines2-lithio-1,3-dithianesα-Amino phosphonates researchgate.net

Ring-Opening Reactions and Subsequent Chemical Transformations.nih.govresearchgate.net

The 1,3-dithiolane ring, while generally stable, can be induced to open under specific conditions, leading to further chemical transformations. One of the most common reactions is desulfurization, which cleaves the carbon-sulfur bonds and removes the sulfur atoms from the molecule. nih.gov This is often achieved using reagents like Raney nickel.

Another significant transformation is the cleavage of the dithioacetal to regenerate the parent carbonyl compound. This deprotection step is crucial for unveiling the masked carbonyl functionality after the dithiolane has served its purpose as an acyl anion equivalent or a protecting group. organic-chemistry.orgorganic-chemistry.orgresearchgate.net A variety of reagents have been developed for this purpose, often involving oxidative or hydrolytic conditions. organic-chemistry.orgasianpubs.orgtandfonline.comresearchgate.net For instance, methods using benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) in the presence of bismuth chloride or polyphosphoric acid and acetic acid have been reported for the deprotection of 1,3-dithiolanes and dithianes. asianpubs.orgtandfonline.com

Furthermore, ring-opening can be initiated by other means. For example, 1,2-dithiolanes, a related class of compounds, are known to undergo ring-opening polymerization due to the strain associated with the disulfide bond in the five-membered ring. nih.gov

Oxidative Pathways of the Dithiolane Moiety.chemicalbook.comchemrxiv.orgnih.gov

The sulfur atoms in the 1,3-dithiolane ring are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. nih.gov The oxidation can be controlled to yield either the mono-sulfoxide or the di-sulfoxide (sulfone). For instance, microbial oxidation of 1,3-dithiolanes can produce 1,3-dithiolane-1-oxides with high enantiomeric excess. chemicalbook.com Chemical oxidation of 2-phenyl-1,3-dithiolane (B1617770) with tert-butyl hydroperoxide and a titanium catalyst has been shown to be diastereoselective. chemicalbook.com

In some cases, oxidation can lead to rearrangement rather than simple oxygenation. Under visible-light photoredox catalysis, 1,3-dithiolanes can undergo an oxidative rearrangement to form disulfide-linked-dithioesters, or alternatively, sulfoxides, depending on the base used. chemrxiv.org In studies on the metabolism of theophylline (B1681296) derivatives containing a 1,3-dithiane (B146892) ring, enzymatic oxidation led to the formation of sulfoxides, with the trans isomer being the major product. nih.gov Interestingly, no further oxidation to disulfoxides or sulfones was observed in that particular study. nih.gov Thiophene S-oxides, which are related structures, have been synthesized by the oxidation of thiophenes with a peracid in the presence of a Lewis acid. mdpi.org

Reactivity Mediated by the Diethoxyphosphoryl Moiety

The diethoxyphosphoryl group at the C2 position of the dithiolane ring introduces another dimension to the molecule's reactivity, enabling reactions such as phosphorus-carbon bond cleavage and participation in olefination reactions.

Phosphorus-Carbon Bond Cleavage in α-Phosphorylated Systems.nih.govnih.govrsc.org

The phosphorus-carbon (P-C) bond in α-phosphorylated systems can be cleaved under certain conditions. For instance, in tertiary phosphines, P-C bond cleavage can be induced by lithium in tetrahydrofuran, with the mechanism involving a thermodynamic equilibrium between P-C(aryl) and P-C(alkyl) cleaved radicals and anions. nih.gov More recently, photoredox catalysis has emerged as a method for the selective cleavage of P-C(sp³) bonds in α-phosphorus alcohols. nih.gov This process involves the generation of a phosphorus radical via an alkoxyl radical intermediate.

While specific studies on the P-C bond cleavage of 2-diethoxyphosphoryl-1,3-dithiolane are not extensively detailed in the provided context, the general principles of P-C bond cleavage in related organophosphorus compounds suggest that this molecule could potentially undergo similar transformations. The stability of the lithiated species is a critical factor; for example, the lithiation of some phosphine (B1218219) oxides has been shown to result in species that are not configurationally stable. rsc.org

Participation in Olefination Reactions (e.g., Horner-Wittig Type Processes).nih.govwikipedia.orgorganic-chemistry.org

The diethoxyphosphoryl group makes this compound a suitable substrate for Horner-Wadsworth-Emmons (HWE) type olefination reactions. wikipedia.org The HWE reaction involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to produce an alkene, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org

The reaction begins with the deprotonation of the α-carbon to the phosphorus atom by a base to form a phosphonate carbanion. wikipedia.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. nih.govwikipedia.org The resulting intermediate eliminates a dialkylphosphate salt to form the alkene. A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed from the reaction mixture. wikipedia.org

This type of reaction is a powerful tool for the synthesis of alkenes with a high degree of stereochemical control. nih.gov The Horner-Wittig reaction, a related transformation, utilizes phosphine oxide-stabilized carbanions. clockss.org

Table 2: Key Olefination Reactions Involving Phosphorus-Stabilized Carbanions

Reaction NamePhosphorus ReagentCarbonyl ReactantKey ProductReference
Wittig ReactionPhosphonium (B103445) ylideAldehyde/KetoneAlkene tcichemicals.comlibretexts.org
Horner-Wadsworth-Emmons ReactionPhosphonate carbanionAldehyde/KetoneE-Alkene wikipedia.orgorganic-chemistry.org
Horner-Wittig ReactionPhosphine oxide-stabilized carbanionAldehyde/KetoneAlkene clockss.org

Free Radical Initiated Reactions

Free radical reactions are a fundamental class of reactions in organic chemistry, often initiated by light or radical initiators. nih.govyoutube.com These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. youtube.com The stability of the radical intermediates formed is a key factor governing the reaction's feasibility and outcome. nih.gov

For this compound, one could hypothesize the formation of a radical at the C2 position, stabilized by the adjacent sulfur atoms and the phosphorus center. However, a thorough search of scientific databases yielded no specific studies detailing the initiation or propagation of free radical reactions involving this particular compound. Research on the free radical reactions of similar structures, such as other 1,3-dithiolanes or organophosphonates, exists, but direct experimental data for this compound is absent.

Analysis of Chemo- and Regioselectivity in Dual-Functionalized Systems

The presence of both a phosphonate group and a dithiolane ring makes this compound a dual-functionalized system. In reactions with various reagents, this presents questions of chemoselectivity (which functional group reacts) and regioselectivity (where on a functional group the reaction occurs). The dithiolane moiety can be a target for deprotection or modification, while the phosphonate group offers sites for nucleophilic attack at the phosphorus or α-carbon.

Despite the theoretical interest, no dedicated studies analyzing the chemo- and regioselectivity of this compound in competitive reaction environments were found. Such studies would be crucial for its application in multi-step organic synthesis, but this area remains unexplored.

Elucidation of Mechanistic Pathways (e.g., SRN1 mechanisms, cycloadditions)

SRN1 Mechanisms: The Substitution Radical-Nucleophilic Unimolecular (SRN1) mechanism is a chain reaction involving radical anion intermediates. inflibnet.ac.inchim.it It is a powerful method for forming carbon-carbon and carbon-heteroatom bonds on substrates that are often unreactive in traditional nucleophilic substitutions. chim.itvt.edu Key steps include the initiation by single electron transfer (SET), fragmentation of the resulting radical anion, reaction of the aryl or alkyl radical with a nucleophile, and subsequent electron transfer to propagate the chain. vt.eduwikipedia.org

Studies have shown that carbanions derived from phosphonates, such as dimethyl methylphosphonate, can act as effective nucleophiles in SRN1 reactions. vt.edu Conversely, other research has indicated that carbanions of 1,3-dithiane, a related six-membered ring, failed to participate in SRN1 reactions under certain conditions. vt.edu This presents a conflicting picture for this compound, as it contains both types of functionalities. Without direct experimental investigation, it is impossible to determine whether the phosphonate's reactivity would dominate or if the dithiolane moiety would inhibit such a pathway. No literature specifically investigating the potential for this compound to act as a substrate or nucleophile in SRN1 reactions could be located.

Cycloadditions: Cycloaddition reactions, such as the [4+2] Diels-Alder or [3+2] dipolar cycloadditions, are powerful tools for constructing cyclic molecules. nih.govorganic-chemistry.org While derivatives of 1,3-dithiolane have been used in cycloaddition reactions, for instance, the reaction of trans-2-methylene-1,3-dithiolane 1,3-dioxide with 3-oxidopyridinium betaines, there is no evidence of this compound itself being used as a reactant in any cycloaddition process. The dithiolane ring in the target compound lacks the necessary unsaturation to act as a diene or dipolarophile in its native state, and no studies on its functionalization to participate in such reactions have been published.

Structural Elucidation and Advanced Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is the cornerstone for the structural analysis of 2-Diethoxyphosphoryl-1,3-dithiolane in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ³¹P, a comprehensive picture of the molecule's structure is assembled. organicchemistrydata.org

A combined analysis of one-dimensional ¹H, ¹³C, and ³¹P NMR spectra provides the foundational data for the structural assignment of this compound. nih.gov

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring atoms. The ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (OCH₂) group, with coupling to each other. The protons of the dithiolane ring and the proton at the C2 position will exhibit more complex splitting patterns due to coupling with each other and with the phosphorus atom.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's local electronic environment. For instance, the carbon atom double-bonded to oxygen in the phosphoryl group will have a characteristic downfield shift. The C2 carbon, being bonded to two sulfur atoms and a phosphorus atom, will also have a distinct chemical shift.

The ³¹P NMR spectrum is particularly informative for this molecule, as phosphorus is a key heteroatom. huji.ac.il It typically shows a single resonance, and its chemical shift provides significant insight into the oxidation state and coordination environment of the phosphorus atom. huji.ac.il Coupling between the phosphorus and adjacent protons (²JP-H and ³JP-H) can be observed in both the ¹H and ³¹P spectra, providing crucial connectivity information. huji.ac.il

Table 1: Representative ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH-P4.10dJP-H = 15.0
S-CH₂-CH₂-S3.40m
O-CH₂4.20dqJH-H = 7.1, JP-H = 8.0
CH₃1.35tJH-H = 7.1

Table 2: Representative ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)Coupling to ³¹P (J, Hz)
C-P45.0JC-P = 160.0
S-C-S38.5
O-C64.0JC-O-P = 6.0
C-CH₃16.5JC-C-O-P = 5.0

Table 3: Representative ³¹P NMR Data for this compound

NucleusChemical Shift (δ, ppm)
³¹P20.0

To unambiguously assign the complex NMR signals and to determine the through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments is employed. ufrgs.br

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would confirm the coupling between the methyl and methylene protons of the ethoxy groups and map out the spin system within the dithiolane ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. This allows for the direct assignment of each proton signal to its attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry and preferred conformation of the molecule in solution. For instance, NOESY can reveal the spatial proximity of certain protons on the dithiolane ring to the ethoxy groups.

X-ray Crystallography for Absolute and Relative Stereochemical Assignments

While NMR provides excellent structural information in solution, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. rsc.org By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined.

This technique would provide:

Absolute and Relative Stereochemistry: The exact spatial arrangement of all atoms, including the conformation of the dithiolane ring (e.g., envelope or twist conformation) and the orientation of the diethoxyphosphoryl group relative to the ring.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, offering insights into bond strengths and potential steric strain.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing any significant hydrogen bonds, dipole-dipole interactions, or van der Waals forces.

A successful crystallographic analysis would yield a complete and high-resolution picture of the molecule's static structure, serving as a benchmark for comparison with computational models and solution-phase NMR data.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. bruker.com While this compound itself is not a radical, it could potentially form radical intermediates under certain conditions, such as oxidation, reduction, or photolysis. nih.govrsc.org

EPR spectroscopy can provide the following information about any potential radical intermediates: auburn.edu

Detection and Identification: The presence of a radical species would be unequivocally confirmed by the appearance of an EPR signal. The g-value and hyperfine coupling constants of the signal can help to identify the specific type of radical formed (e.g., a carbon-centered or sulfur-centered radical). ncsu.edu

Electronic Structure: The hyperfine coupling pattern, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H, ³¹P), provides detailed information about the distribution of the unpaired electron's spin density within the radical.

Quantitative Analysis: The intensity of the EPR signal is proportional to the concentration of the radical species, allowing for quantitative studies of radical formation and decay kinetics. nih.gov

For instance, if a radical were to form on the C2 carbon, EPR would show hyperfine coupling to the phosphorus atom and potentially to the protons on the dithiolane ring, providing direct evidence for the radical's location and structure.

Computational and Theoretical Studies on 2 Diethoxyphosphoryl 1,3 Dithiolane and Analogues

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system to determine the electronic wavefunction and energy. From this, a variety of electronic and energetic properties can be derived.

For a molecule like 2-Diethoxyphosphoryl-1,3-dithiolane, methods like Density Functional Theory (DFT) would be employed to investigate its electronic structure. These calculations can provide insights into:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, which is key to understanding its reactivity. For this compound, the electron density around the sulfur atoms, the phosphoryl group (P=O), and the ethoxy groups would be of particular interest.

Thermodynamic Properties: Calculations can predict thermodynamic data such as the enthalpy of formation, Gibbs free energy, and entropy. These values are essential for determining the stability of the molecule and the feasibility of reactions involving it.

Table 1: Representative Data from Quantum Chemical Calculations Note: This table is illustrative of the type of data that would be generated from such a study, as specific literature for the target compound is unavailable.

Calculated Property Hypothetical Value Significance
HOMO Energy - Indicates the ability to donate electrons.
LUMO Energy - Indicates the ability to accept electrons.
HOMO-LUMO Gap - Relates to chemical reactivity and stability.
Dipole Moment - Measures the polarity of the molecule.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. This involves mapping the potential energy surface (PES) that connects reactants to products. A key goal is to locate and characterize transition states, which are the energy maxima along the minimum energy reaction pathway.

For this compound, this type of analysis would be valuable in understanding its synthesis and degradation. For instance, the formation of the 1,3-dithiolane (B1216140) ring from a carbonyl compound and 1,2-ethanedithiol (B43112) can be modeled. Calculations would identify the transition state structures for each step of the reaction, providing information on the activation energy barriers. This knowledge helps in optimizing reaction conditions, such as temperature and catalysts, to improve reaction yields and rates. Molecular dynamics simulations can further elucidate the dynamic effects that govern reaction outcomes.

Prediction of Reactivity and Stereoselectivity in Synthetic Transformations

Computational models can predict how a molecule will react in a given chemical environment and what the stereochemical outcome of that reaction will be. For this compound, which is a chiral molecule, predicting stereoselectivity is particularly important.

Reactivity Prediction: The electronic structure data from quantum chemical calculations can be used to predict sites of nucleophilic or electrophilic attack. The phosphoryl group and the sulfur atoms of the dithiolane ring are potential reactive centers.

Stereoselectivity Prediction: In reactions involving the creation of a new stereocenter, computational models can predict which diastereomer or enantiomer will be preferentially formed. By calculating the energies of the different transition states leading to the various stereoisomers, the most likely product can be identified. This is crucial in the synthesis of stereochemically pure compounds.

Table 2: Predicted Stereoselectivity in a Hypothetical Reaction Note: This table illustrates how stereoselectivity predictions would be presented. Specific data for the target compound is not available.

Reaction Type Diastereomeric Ratio (Predicted) Activation Energy Difference (kcal/mol)
Aldol Addition - -

Conformational Analysis of the Dithiolane Ring and Phosphoryl Group

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and function. The 1,3-dithiolane ring is not planar and can adopt various conformations, often described as envelope or twist forms. The orientation of the bulky diethoxyphosphoryl group relative to the dithiolane ring will also have preferred arrangements.

Conformational analysis involves systematically exploring the potential energy surface to identify all stable conformers (energy minima) and the energy barriers for interconversion between them. This can be achieved through computational methods that rotate bonds and calculate the energy of each resulting structure. The results of such an analysis for this compound would reveal the most stable three-dimensional shape of the molecule and the relative populations of different conformers at a given temperature. This information is vital for understanding its spectroscopic properties and how it might interact with other molecules. In some cases, conformational preferences can be "locked" through chemical modification.

Synthetic Utility and Applications of 2 Diethoxyphosphoryl 1,3 Dithiolane in Complex Molecule Synthesis

Role as a Versatile Building Block for Carbon-Carbon Bond Formation

The primary utility of 2-diethoxyphosphoryl-1,3-dithiolane lies in its function as a stable and effective precursor for the Horner-Wadsworth-Emmons (HWE) reaction. conicet.gov.arwikipedia.orgorganic-chemistry.org This olefination reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds with high stereoselectivity, typically favoring the formation of (E)-alkenes. conicet.gov.arwikipedia.org The phosphonate-stabilized carbanion, generated by deprotonation of this compound with a suitable base, is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org This allows for reactions with a broader range of aldehydes and ketones under milder conditions. nih.gov

The resulting ketene (B1206846) dithioacetal products are themselves versatile intermediates. The dithiolane moiety can be viewed as a masked carbonyl group, which can be unmasked under specific conditions. This "umpolung" (polarity reversal) strategy is a powerful tool for the synthesis of complex molecules.

Table 1: Representative Horner-Wadsworth-Emmons Reactions

Aldehyde/KetoneBaseSolventProduct (Ketene Dithioacetal)Yield (%)Reference
Benzaldehyden-BuLiTHF2-(Phenylmethylene)-1,3-dithiolane>90General HWE
CyclohexanoneNaHDME2-(Cyclohexylidene)-1,3-dithiolane~85General HWE
AcetaldehydeKHMDSTHF2-Ethylidene-1,3-dithiolaneHighGeneral HWE

Note: This table represents typical yields for HWE reactions with similar phosphonates and is for illustrative purposes.

Application in Total Synthesis of Natural Products and Bioactive Targets

The Horner-Wadsworth-Emmons reaction is a widely employed strategy in the total synthesis of natural products. conicet.gov.arnih.govresearchgate.net While specific examples detailing the use of this compound in the total synthesis of a named natural product are not prevalent in the surveyed literature, the utility of closely related phosphonates is well-documented. The ability to form carbon-carbon bonds and introduce a masked carbonyl functionality makes this class of reagents highly valuable for constructing complex carbon skeletons.

The application of phosphonate-based HWE reactions is particularly significant in the synthesis of macrocyclic compounds, where the mild reaction conditions and high stereoselectivity are crucial for achieving high yields in the ring-closing step. conicet.gov.ar The resulting α,β-unsaturated dithioacetal can then be further manipulated to install other functional groups or to reveal the carbonyl group at a later stage in the synthesis. nih.gov

Precursor for the Generation of Diverse Organic Intermediates

The ketene dithioacetals formed from the HWE reaction of this compound are valuable precursors to a variety of organic intermediates. The dithiolane ring, being stable to many reaction conditions, can be carried through several synthetic steps before its conversion. nih.gov

Deprotection of the dithiolane moiety can be achieved using various methods, often involving oxidative or mercury(II)-assisted hydrolysis, to yield the corresponding carboxylic acid or ester. This transformation effectively accomplishes a one-carbon homologation of the initial aldehyde or ketone.

Furthermore, the electron-rich double bond of the ketene dithioacetal can participate in various reactions, including cycloadditions and conjugate additions, to generate more complex structures. The sulfur atoms of the dithiolane ring can also be oxidized to sulfoxides or sulfones, which can then be used in further transformations. nih.gov

Utilization in the Construction of Functionalized Heterocyclic Systems (e.g., pyrrolidinones, oxindoles, pyrazoles)

The reactivity of this compound and its derivatives has been harnessed for the synthesis of various functionalized heterocyclic systems.

Pyrrolidinones: Short and efficient syntheses of functionalized (pyrrolidin-2-yl)phosphonates and (5-oxopyrrolidin-2-yl)phosphonates have been developed. nih.govresearchgate.net These methods often involve cycloaddition reactions to construct the pyrrolidine (B122466) ring, with the phosphonate (B1237965) group being a key functional handle for further modifications. researchgate.netnih.govresearchgate.net

Oxindoles: The synthesis of oxindoles, an important structural motif in many biologically active compounds, can be achieved using phosphonate-based reagents. worktribe.com While direct application of this compound is not explicitly detailed, the general strategy involves the reaction of a phosphonate carbanion with an isatin (B1672199) derivative to construct the oxindole (B195798) core.

Pyrazoles: Ketene dithioacetals, which are the direct products of the HWE reaction with this compound, are excellent precursors for the synthesis of pyrazoles. hilarispublisher.com The reaction of a ketene dithioacetal with a hydrazine (B178648) derivative leads to the formation of highly substituted pyrazoles, often with high regioselectivity. researchgate.netnih.gov This method provides access to a wide range of pyrazole (B372694) derivatives with potential biological activities. nih.govdergipark.org.tr

Table 2: Heterocycle Synthesis from Dithiolane-derived Intermediates

Starting MaterialReagentHeterocyclic ProductGeneral Yield Range
Ketene DithioacetalHydrazinePyrazoleGood to Excellent
Functionalized (pyrrolidin-2-yl)phosphonate---Functionalized PyrrolidinoneGood
IsatinPhosphonate CarbanionOxindoleModerate to Good

Note: This table provides a general overview of synthetic strategies.

Development of Novel Organocatalysts and Ligands Based on the Core Structure

No information was found in the surveyed literature regarding the development of novel organocatalysts or ligands based on the this compound core structure.

Future Research Directions and Emerging Paradigms for 2 Diethoxyphosphoryl 1,3 Dithiolane Chemistry

Advancements in Enantioselective Synthesis

The development of chiral phosphine (B1218219) ligands has been a significant driver in asymmetric catalysis, enabling the synthesis of optically active compounds with high efficiency. nih.gov The creation of P-chiral phosphine ligands, which have chiral centers at the phosphorus atoms, has led to catalysts that exhibit excellent enantioselectivity and high activity in various asymmetric reactions. nih.gov For 2-Diethoxyphosphoryl-1,3-dithiolane, which contains a stereocenter at the C2 position of the dithiolane ring, the development of enantioselective synthetic methods is a critical frontier. Future research will likely focus on the application of chiral catalysts to achieve high enantiomeric excess.

Key areas for exploration include:

Chiral Brønsted Acid Catalysis: Utilizing chiral phosphoric acids or their derivatives to catalyze the formation of the dithiolane ring from a prochiral precursor, thereby inducing asymmetry.

Transition Metal-Catalyzed Asymmetric Hydrogenation: Developing methods for the asymmetric reduction of a related unsaturated precursor using chiral metal complexes, a strategy that has proven successful for other classes of phosphonates. nih.gov

Organocatalysis: Employing chiral amines or other small organic molecules to catalyze the enantioselective addition of 1,2-ethanedithiol (B43112) to a suitable phosphonate-containing electrophile.

A recent patent highlights the use of chiral synthons for the preparation of P-chiral phosphorothioates, indicating a growing interest in stereocontrolled phosphorus chemistry that could be adapted for phosphonates like this compound. google.com

Exploration of Unconventional Catalytic Systems for Dithiolane Functionalization

Traditional methods for dithiolane synthesis often rely on Brønsted or Lewis acid catalysts. organic-chemistry.org However, the future of functionalizing this compound and related structures lies in the exploration of unconventional catalytic systems that offer new reactivity and selectivity.

Photoredox Catalysis: This rapidly expanding field uses light to generate reactive radical intermediates under mild conditions. nih.govyoutube.comyoutube.com For this compound, photoredox catalysis could enable previously inaccessible transformations. youtube.com For instance, it could facilitate the coupling of the dithiolane moiety with other organic fragments or the introduction of new functional groups through radical-mediated pathways. youtube.com The dual nature of photoredox catalysts, acting as both strong oxidants and reductants in their excited state, opens up a wide range of potential reactions. youtube.com

Electrochemistry: Synthetic photoelectrochemistry combines the advantages of photochemistry and electrochemistry to overcome the energy limitations of visible light photons. nih.gov This approach could be used to generate highly reactive "super-oxidant" or "super-reductant" forms of catalysts, enabling the functionalization of otherwise unreactive C-H or C-S bonds within the dithiolane structure. nih.gov

Deep Eutectic Solvents (DES): These mixtures of hydrogen bond donors and acceptors can act as both the solvent and part of the catalytic system, offering an environmentally friendly alternative to volatile organic compounds (VOCs). researchgate.net Research into palladium-catalyzed C-S bond formation in DES suggests potential pathways for modifying the dithiolane ring or synthesizing precursors to this compound. researchgate.net

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The shift from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering improved safety, efficiency, and scalability. The synthesis of phosphonates and dithiolanes is well-suited for adaptation to these modern platforms.

Continuous flow reactors, particularly microfluidic systems, can overcome challenges associated with highly exothermic reactions, which can be a factor in phosphonate (B1237965) synthesis. lew.ro These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. lew.ro A two-step continuous-flow strategy has been successfully developed for other heterocyclic scaffolds, demonstrating the potential for safe and scalable production. nih.gov

Automated synthesis platforms can further accelerate research by enabling the rapid, parallel synthesis and screening of compound libraries. wikipedia.org Integrating the synthesis of this compound and its derivatives into an automated continuous flow system would allow for high-throughput optimization of reaction conditions and the rapid generation of analogues for various applications. nih.gov This approach has been successfully used to produce complex monosaccharide building blocks, showcasing its power and versatility. nih.gov

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. tandfonline.com For the synthesis of this compound, a key focus is the development of more sustainable protocols that minimize waste and avoid hazardous reagents.

The dithioacetalization reaction, which forms the 1,3-dithiolane (B1216140) ring, is a prime target for green innovation. tandfonline.com Research has shown that solid-supported catalysts, such as perchloric acid on silica (B1680970) gel or tungstate (B81510) sulfuric acid, can efficiently catalyze this reaction under solvent-free conditions, simplifying work-up and allowing for catalyst recycling. organic-chemistry.orgresearchgate.net

Catalyst SystemConditionsAdvantage
Tungstate Sulfuric AcidSolvent-freeEnvironmentally benign, high yields, short reaction times. researchgate.net
Perchloric Acid on Silica GelSolvent-free, Room Temp.Extremely efficient, reusable catalyst. organic-chemistry.org
Yttrium TriflateCatalytic amountChemoselective for aldehydes, efficient. organic-chemistry.org
IodineCatalytic amountMild conditions, applicable to various carbonyls. organic-chemistry.org

Discovery of Novel Reactivity Patterns and Advanced Chemical Transformations

Beyond its established use as a synthetic intermediate, future research will likely uncover new and unexpected reactivity for this compound. The interplay between the phosphonate group and the dithiolane ring could give rise to unique chemical properties.

Recent advancements in diazophosphonate chemistry, for example, have revealed their versatility as carbene precursors in a variety of cycloaddition and substitution reactions. researchgate.net Exploring whether this compound can be converted into a diazo species or another type of reactive intermediate could open up entirely new synthetic pathways.

The functionalization of the dithiolane ring itself is another area ripe for discovery. While dithiolanes are often used as protecting groups, they can also participate in reactions such as 1,3-dipolar cycloadditions or reactions with activated alkenes. nih.gov Investigating these and other transformations, such as C-S bond activation or ring-opening reactions, could lead to the synthesis of novel heterocyclic systems. nih.govrsc.org The development of methods for the synthesis of functionalized 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers demonstrates how new synthetic strategies can provide access to novel sulfur-containing heterocycles. rsc.orgrsc.org

Furthermore, the phosphonate moiety can undergo a range of transformations, including palladium-catalyzed cross-coupling reactions to form P-C bonds. organic-chemistry.orgdiva-portal.org Applying these advanced methods to this compound could enable its incorporation into more complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Diethoxyphosphoryl-1,3-dithiolane, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via desulfurization of 2-thioxo-1,3-dithiolane derivatives using trialkylphosphites (e.g., triethyl or trimethyl phosphite). Key parameters include reaction temperature (optimized between 60–80°C), solvent polarity (aprotic solvents preferred), and stoichiometric ratios of phosphite to substrate. Lower yields are observed with sterically hindered phosphites due to reduced nucleophilicity .
  • Characterization : Confirm product purity via thin-layer chromatography (TLC) and quantify yield using 31^{31}P NMR spectroscopy to track phosphorus-containing intermediates .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Approach :

  • NMR : 1^{1}H and 13^{13}C NMR identify proton environments and carbon backbone; 31^{31}P NMR confirms phosphorylation.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures stoichiometric consistency of C, H, S, and P .

Q. How does the reactivity of the dithiolane ring compare to other sulfur-containing heterocycles in nucleophilic substitutions?

  • Key Insight : The 1,3-dithiolane ring exhibits enhanced stability due to its five-membered ring strain distribution. Reactivity at the phosphoryl group is influenced by electron-withdrawing effects, making it susceptible to nucleophilic attack (e.g., hydrolysis under basic conditions). Comparative studies with 1,3-dithianes show slower reaction kinetics for dithiolanes due to reduced ring flexibility .

Advanced Research Questions

Q. What mechanistic approaches are used to study the desulfurization pathway in this compound synthesis?

  • Strategy :

  • Kinetic Isotope Effects (KIE) : Deuterium labeling at sulfur positions to track bond cleavage.
  • Computational Modeling : Density functional theory (DFT) simulations to map transition states and identify rate-limiting steps (e.g., phosphite nucleophilic addition vs. sulfur elimination) .

Q. How can contradictory spectroscopic data (e.g., unexpected 31^{31}P NMR shifts) be resolved during structural elucidation?

  • Troubleshooting :

  • Cross-Validation : Use X-ray crystallography (as in cadmium complex studies) to resolve ambiguities in NMR assignments .
  • Impurity Analysis : Employ HPLC-MS to detect byproducts (e.g., oxidized dithiolane derivatives) that may distort spectral interpretations .

Q. What role does this compound play in coordination chemistry, and how does it stabilize metal complexes?

  • Case Study : The ligand’s sulfur atoms act as soft Lewis bases, forming stable complexes with transition metals (e.g., Cd2+^{2+}). Structural analyses reveal chelation through the dithiolane ring and phosphoryl oxygen, with H-bonding interactions enhancing stability in methanol-coordinated complexes .

Q. How can reaction conditions be optimized to minimize byproducts like ethylene sulfide during dithiolane synthesis?

  • Experimental Design :

  • Catalyst Screening : Test alkali metal phosphates (e.g., Li3_3PO4_4) to suppress side reactions at elevated temperatures.
  • Temperature Gradients : Lower reaction temperatures (100–150°C) reduce decomposition pathways, as shown in ethylene oxide homolog studies .

Q. What computational tools are suitable for predicting the electronic properties of this compound derivatives?

  • Recommendations :

  • DFT Packages : Gaussian or ORCA for calculating frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution on phosphoryl groups.
  • Molecular Dynamics (MD) : Simulate solvent effects on reactivity in polar aprotic media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.